molecular formula C11H16ClNO B13249738 2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol

2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol

Cat. No.: B13249738
M. Wt: 213.70 g/mol
InChI Key: HACZYNRTDIYRSZ-UHFFFAOYSA-N
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Description

2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C11H16ClNO It is characterized by the presence of a chlorophenyl group attached to an ethylamino group, which is further connected to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 3-chlorophenylacetone with isopropanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-{[1-(3-Chlorophenyl)ethyl]amino}propanone.

    Reduction: Formation of 2-{[1-(3-Chlorophenyl)ethyl]amino}propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol: Similar structure but with a chlorine atom at the para position.

    2-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol: Similar structure but with a bromine atom instead of chlorine.

    2-{[1-(3-Methylphenyl)ethyl]amino}propan-1-ol: Similar structure but with a methyl group instead of chlorine.

Uniqueness

2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-[1-(3-chlorophenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C11H16ClNO/c1-8(7-14)13-9(2)10-4-3-5-11(12)6-10/h3-6,8-9,13-14H,7H2,1-2H3

InChI Key

HACZYNRTDIYRSZ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(C)C1=CC(=CC=C1)Cl

Origin of Product

United States

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